molecular formula C12H16N6O B6786049 N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-(4-methylpyrazol-1-yl)propanamide

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-(4-methylpyrazol-1-yl)propanamide

Cat. No.: B6786049
M. Wt: 260.30 g/mol
InChI Key: CKHJIHAIXKNRQT-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-(4-methylpyrazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a triazole ring, and a pyrazole moiety

Properties

IUPAC Name

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-(4-methylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c1-9-6-14-17(7-9)5-4-11(19)15-12-16-13-8-18(12)10-2-3-10/h6-8,10H,2-5H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHJIHAIXKNRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCC(=O)NC2=NN=CN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-(4-methylpyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides or cyclopropyl carbinols in the presence of a base.

    Attachment of the pyrazole moiety: This can be done via nucleophilic substitution reactions using pyrazole derivatives.

    Amidation reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-(4-methylpyrazol-1-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-(4-methylpyrazol-1-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, and in material science for the synthesis of novel polymers and materials.

Mechanism of Action

The mechanism of action of N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-(4-methylpyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-(4-methylpyrazol-1-yl)propanamide can be compared with other similar compounds, such as:

    N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-(4-methylpyrazol-1-yl)butanamide: This compound has a similar structure but with a butanamide group instead of a propanamide group, which may affect its reactivity and biological activity.

    N-(4-cyclopropyl-1,2,4-triazol-3-yl)-3-(4-methylpyrazol-1-yl)ethanamide:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its diverse reactivity and wide range of applications.

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